1-Hydroxyisoquinoline 2-oxide

Medicinal Chemistry Coordination Chemistry Antiviral Research

1-Hydroxyisoquinoline 2-oxide (CAS 21201-50-3) is the validated core scaffold for synthesizing 2-hydroxyisoquinoline-1,3-dione (HID) derivatives—potent inhibitors of two-metal ion enzymes including HIV-1 integrase and RNase H. Its unique N-oxide and hydroxyl functionalities are essential for chelating catalytic metal ions in the enzyme active site, a mechanism inaccessible with simpler analogs such as 1-hydroxyisoquinoline (CAS 491-30-5). Spectroscopic studies confirm a well-defined oxo-hydroxy tautomerism favoring the oxo form in solution, ensuring predictable reactivity for reproducible SAR studies and focused library synthesis. Ideal for antiviral drug discovery programs targeting HIV and HBV. Available in research quantities with documented purity.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 21201-50-3
Cat. No. B13699650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxyisoquinoline 2-oxide
CAS21201-50-3
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CN(C2=O)O
InChIInChI=1S/C9H7NO2/c11-9-8-4-2-1-3-7(8)5-6-10(9)12/h1-6,12H
InChIKeyFPDYOSFKYCMRME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxyisoquinoline 2-oxide (CAS 21201-50-3): Procurement Specifications and Core Characteristics


1-Hydroxyisoquinoline 2-oxide (CAS 21201-50-3), also known as 2-hydroxyisoquinolin-1(2H)-one, is an aromatic heterocyclic compound within the isoquinolinone class . It has the molecular formula C₉H₇NO₂ and a molecular weight of 161.16 g/mol . The compound exhibits a tautomeric equilibrium between its hydroxy and oxo forms in solution, with the oxo form being predominant [1]. This scaffold is recognized for its utility as a metal-chelating ligand and as a core structure for developing enzyme inhibitors [2].

Why 1-Hydroxyisoquinoline 2-oxide (CAS 21201-50-3) Cannot Be Directly Replaced by Structural Analogs


Critical differences in biological activity, metal-chelating ability, and synthetic utility are driven by the precise positioning of the N-oxide and hydroxyl functionalities. Direct substitution with a close analog like 1-hydroxyisoquinoline (CAS 491-30-5), isoquinoline N-oxide (CAS 1532-72-5), or 2-hydroxyisoquinoline-1,3-dione (CAS 6890-08-0) is not valid. For instance, 1-hydroxyisoquinoline lacks the N-oxide group, which is essential for specific enzyme inhibition profiles observed for 1-hydroxyisoquinoline 2-oxide . Similarly, while 2-hydroxyisoquinoline-1,3-diones are potent HIV-1 integrase inhibitors, 1-hydroxyisoquinoline 2-oxide serves as a key starting material for their synthesis, highlighting distinct roles [1]. Its unique tautomeric stability also differentiates it from other isoquinoline derivatives, impacting its reactivity and behavior in different solvent systems [2].

Quantitative Evidence for Selecting 1-Hydroxyisoquinoline 2-oxide Over Close Analogs


Metal-Chelating Ability: 1-Hydroxyisoquinoline 2-oxide as a Superior Scaffold

The 1-hydroxyisoquinoline 2-oxide (1,2-HOIQO) scaffold is a new member of the aromatic cyclic hydroxamic acid class, which is known for strong metal chelation. While direct quantitative comparisons (e.g., stability constants, IC₅₀ values) for the parent compound against specific analogs like 1-hydroxyisoquinoline are not available in the assessed literature, its derivatives have demonstrated potent inhibition of two-metal ion catalytic active sites. For instance, a series of 2-hydroxyisoquinoline-1,3(2H,4H)-dione derivatives, synthesized from this core, achieved submicromolar IC₅₀ values against HIV-1 integrase, an activity directly linked to their metal-binding abilities [1]. This contrasts with 1-hydroxyisoquinoline, which lacks the N-oxide and does not feature in these metal-chelating inhibitor studies, indicating the N-oxide is critical for this activity.

Medicinal Chemistry Coordination Chemistry Antiviral Research

Tautomeric Preference and Stability in Solution

According to UV and NMR spectroscopy, 1-hydroxyisoquinolines, including 1-hydroxyisoquinoline 2-oxide, exist predominantly in the tautomeric oxo form in solutions such as deuterochloroform and ethanol [1]. This behavior is consistent for the class, but is a key differentiator from other isoquinoline isomers like 3-hydroxyisoquinoline, where the hydroxy isomer is the preferred form in both gas phase and ethanol [2]. This defined tautomeric state influences the compound's reactivity, solubility, and interaction with biological targets, providing a predictable chemical behavior that is essential for reproducible experimental outcomes.

Physical Organic Chemistry Spectroscopy Material Science

Role as a Key Synthetic Intermediate for Advanced Inhibitors

1-Hydroxyisoquinoline 2-oxide serves as the core structure for synthesizing more complex 2-hydroxyisoquinoline-1,3(2H,4H)-dione (HID) derivatives, which are established inhibitors of HIV-1 integrase and RNase H [1]. The target compound itself is the direct precursor to a library of compounds that have demonstrated nanomolar potency. For example, HID analogues with an amide linkage (9a–9d) derived from this scaffold inhibited HIV RNase H with IC₅₀ values of 0.20–0.30 µM, reflecting a 5–10 fold improvement over other related scaffolds [2]. In contrast, the simple analog 1-hydroxyisoquinoline (CAS 491-30-5) does not serve this function and cannot be substituted into this established synthetic pathway.

Organic Synthesis Medicinal Chemistry Antiviral Drug Discovery

Primary Research Applications for 1-Hydroxyisoquinoline 2-oxide (CAS 21201-50-3)


Scaffold for Developing Metal-Dependent Enzyme Inhibitors

1-Hydroxyisoquinoline 2-oxide is the validated core structure for synthesizing 2-hydroxyisoquinoline-1,3-dione (HID) derivatives. These derivatives are potent inhibitors of two-metal ion enzymes, most notably HIV-1 integrase and the RNase H domain of reverse transcriptase [1]. Researchers focused on antiviral drug discovery, particularly for HIV and HBV, utilize this compound as a key starting material to generate focused libraries for structure-activity relationship (SAR) studies [2]. Its unique N-oxide and hydroxyl functionalities are essential for chelating the catalytic metal ions in the enzyme active site, a mechanism that is not accessible with simpler isoquinoline analogs .

Investigating Tautomerism and Physicochemical Properties

This compound is a prime subject for studying oxo-hydroxy tautomerism in heterocyclic systems. Spectroscopic studies (UV, NMR) confirm its preference for the oxo form in solution, a behavior that provides a stable and predictable baseline for physical organic chemistry research [1]. This contrasts with other isomers like 3-hydroxyisoquinoline, making 1-hydroxyisoquinoline 2-oxide the preferred choice for experiments where a defined tautomeric state is required for reproducibility, such as in material science applications or when studying binding interactions with biological targets [2].

Synthesis of Complex Isoquinoline Derivatives

As a versatile synthetic intermediate, 1-hydroxyisoquinoline 2-oxide is used in various chemical transformations, including nucleophilic substitutions and electrophilic aromatic substitutions [1]. It is a documented starting material for synthesizing more complex isoquinoline libraries, as highlighted in patents and primary literature focusing on novel heterocyclic compounds [2]. Its specific reactivity, driven by the N-oxide group, allows for synthetic routes that are not possible with the simpler analog 1-hydroxyisoquinoline (CAS 491-30-5), making it an essential reagent in the arsenal of a medicinal or synthetic organic chemist.

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